molecular formula C10H15BO2 B1387632 (2-Ethyl-3,5-dimethylphenyl)boronic acid CAS No. 1310403-92-9

(2-Ethyl-3,5-dimethylphenyl)boronic acid

Cat. No. B1387632
M. Wt: 178.04 g/mol
InChI Key: MYSSTSAFZVXTAL-UHFFFAOYSA-N
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Description

“(2-Ethyl-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The success of these compounds originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been a topic of interest in recent years . Protodeboronation of pinacol boronic esters is one of the methods that has been developed . This method utilizes a radical approach and is paired with a Matteson–CH2– homologation .


Molecular Structure Analysis

The molecular formula of “(2-Ethyl-3,5-dimethylphenyl)boronic acid” is C10H15BO2 . Its average mass is 178.036 Da and its monoisotopic mass is 178.116516 Da .


Chemical Reactions Analysis

Organoboron compounds like “(2-Ethyl-3,5-dimethylphenyl)boronic acid” are often used in Suzuki–Miyaura (SM) cross-coupling reactions . This is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

Safety And Hazards

Boronic acids can cause serious eye irritation and skin irritation. They can also be harmful if swallowed .

Future Directions

The future of boronic acids lies in their potential applications in various fields. For instance, they are used in the Suzuki–Miyaura coupling reactions, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Furthermore, the development of new synthesis methods and the exploration of their mechanisms of action will continue to be a focus in the field .

properties

IUPAC Name

(2-ethyl-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSSTSAFZVXTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1CC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659370
Record name (2-Ethyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-3,5-dimethylphenyl)boronic acid

CAS RN

1310403-92-9
Record name (2-Ethyl-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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